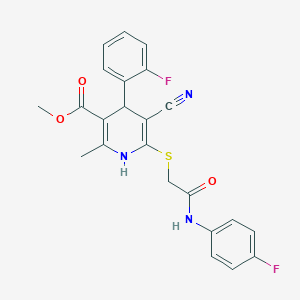

![molecular formula C22H18N4S2 B2381540 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline CAS No. 478260-40-1](/img/structure/B2381540.png)

2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

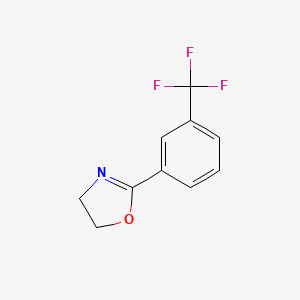

The compound “2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline” is a chemical compound with the molecular formula C22H18N4S2 . It has an average mass of 402.535 Da and a monoisotopic mass of 402.097290 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H18N4S2 . It includes a benzylsulfanyl group, an ethyl group, and a 1,2,4-triazolyl group attached to a thieno[2,3-b]quinoline core .Scientific Research Applications

Synthesis and Reactivity

Synthesis of Related Compounds : Related compounds to 2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline have been synthesized and their reactivity studied. For instance, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its derivatives have been created through a series of reactions and analyzed for their structural properties using various techniques like IR and 1H NMR spectroscopy (Zozulynets et al., 2021).

Thieno[2,3-b]quinoline Derivatives : The synthesis of thieno[2,3-b]quinoline derivatives, which share a structural similarity with the compound of interest, has been explored. This research has led to the development of various novel compounds with potential biological activities (El-Gaby et al., 2006).

Biological Activities

Antimicrobial Properties : Some derivatives of quinoline, which include structural elements similar to the compound , have shown promising antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Özyanik et al., 2012).

Cytotoxic Properties in Cancer Research : Certain quinoline-3-carbaldehyde hydrazones with a triazole or benzotriazole moiety, related to the compound of interest, have been synthesized and shown to possess cytotoxic properties against human tumor cell lines. This suggests potential use in cancer research (Korcz et al., 2018).

Chemical Reactions and Stability

- Synthesis and Stability Analysis : Research into the synthesis and chemical stability of various quinoline derivatives, including those with triazole and benzotriazole rings, provides insights into the stability and reactivity of similar compounds (Bakhite et al., 2001).

Advanced Applications

- Microwave-Assisted Synthesis : The development of novel and efficient methods for synthesizing substituted thieno[2,3-b]quinolines under microwave irradiation and solvent-free conditions has been explored. This suggests potential for efficient and eco-friendly synthesis methods for similar compounds (Nandeshwarappa et al., 2005).

Mechanism of Action

Target of Action

Thiophene-based analogs, a category this compound falls under, have been found to exhibit a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiophene derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological effects .

Result of Action

Thiophene derivatives have been found to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

2-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)thieno[2,3-b]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4S2/c1-2-26-20(24-25-22(26)27-14-15-8-4-3-5-9-15)19-13-17-12-16-10-6-7-11-18(16)23-21(17)28-19/h3-13H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJLMGQVZDEAOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CC4=CC5=CC=CC=C5N=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thieno[2,3-b]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzaldehyde](/img/structure/B2381461.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2381465.png)

![Ethyl 4-{[(4-bromo-2-formylphenoxy)acetyl]amino}benzoate](/img/structure/B2381467.png)

![2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2381474.png)

![5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2381476.png)

![4-(2-(5-bromothiophen-2-yl)-2-oxoethyl)-2-(3-chlorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2381477.png)